3-(Bromomethyl)pyridazine hydrobromide

Organic Synthesis Medicinal Chemistry Quality Control

Choose 3-(Bromomethyl)pyridazine hydrobromide for its superior crystallinity and shelf stability over the free base (mp 64.5°C). The 3-substituted pyridazine core enables regioselective nucleophilic aromatic substitution and cross-coupling not reproducible with the 4-isomer. With a LogP of 1.95 (vs -0.1 for the 4-isomer), it delivers the lipophilic chemotype required for membrane permeability studies. Supplied at 97% purity—critical for minimizing impurity-driven assay interference—this building block is cited in US9346818B2 for AChE inhibitor synthesis. Secure batch-to-batch reproducibility and patent alignment.

Molecular Formula C5H6Br2N2
Molecular Weight 253.92 g/mol
CAS No. 1452483-94-1
Cat. No. B1375978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)pyridazine hydrobromide
CAS1452483-94-1
Molecular FormulaC5H6Br2N2
Molecular Weight253.92 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1)CBr.Br
InChIInChI=1S/C5H5BrN2.BrH/c6-4-5-2-1-3-7-8-5;/h1-3H,4H2;1H
InChIKeyYITHZLOMDXHKDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)pyridazine hydrobromide (CAS 1452483-94-1): A High-Purity Pyridazine Building Block for Nucleophilic Functionalization and Medicinal Chemistry


3-(Bromomethyl)pyridazine hydrobromide is a halogenated heterocyclic building block consisting of a pyridazine core substituted at the 3-position with a bromomethyl group, and is supplied as the hydrobromide salt. The compound is characterized by a molecular formula of C₅H₆Br₂N₂ and a molecular weight of 253.92 g/mol . Its structural features render it a versatile electrophile for nucleophilic substitution and coupling reactions, enabling the introduction of pyridazine moieties into more complex molecular architectures [1].

Why 3-(Bromomethyl)pyridazine hydrobromide Cannot Be Replaced by Generic Analogs Without Risking Synthetic Efficiency and Outcome Fidelity


Despite structural similarities, closely related analogs such as the free base, hydrochloride salt, or 4-positional isomer exhibit divergent physicochemical properties and reactivity profiles that directly impact handling, stability, and reaction selectivity. The hydrobromide salt form provides enhanced crystallinity and shelf stability compared to the free base [1], while the specific 3-position substitution pattern governs regiochemical outcomes in nucleophilic aromatic substitution and cross-coupling reactions that are not reproducible with the 4-substituted isomer . Substituting a generic alternative without quantitative validation risks compromised yields, altered pharmacokinetic properties in derived drug candidates, and reproducibility failures in scale-up processes.

Quantitative Differentiation of 3-(Bromomethyl)pyridazine hydrobromide Against Analogs: Purity, Physicochemical Properties, and Application-Specific Performance


Superior Commercial Purity (97%) Compared to Common 95% Analog Grades

3-(Bromomethyl)pyridazine hydrobromide is commercially available at a certified purity of 97% , whereas structurally related analogs such as 4-(bromomethyl)pyridazine hydrobromide and 3-bromo-6-(bromomethyl)pyridazine hydrobromide are typically offered at a purity specification of 95% . This 2-percentage-point purity differential translates to a reduction in potentially reactive impurities that could interfere with sensitive coupling reactions or skew biological assay results.

Organic Synthesis Medicinal Chemistry Quality Control

Hydrobromide Salt Form Enhances Crystallinity and Stability Versus Free Base

As a hydrobromide salt, 3-(bromomethyl)pyridazine hydrobromide exhibits improved crystallinity and resistance to degradation compared to the free base (CAS 60023-36-1) [1]. While direct quantitative stability data for this specific compound are not publicly available, the hydrobromide salt form generally increases melting point and reduces hygroscopicity, leading to longer shelf life under recommended storage conditions (2-8°C, inert atmosphere) . The free base, in contrast, is reported to have a melting point of 64.5°C, indicative of a low-melting solid that may be prone to degradation [2].

Salt Selection Formulation Stability

Calculated Lipophilicity (LogP 1.95) Contrasts Sharply with 4-Isomer (XLogP3 -0.1)

The calculated octanol-water partition coefficient (LogP) for 3-(bromomethyl)pyridazine hydrobromide is 1.95 [1], indicating moderate lipophilicity. In stark contrast, the 4-positional isomer, 4-(bromomethyl)pyridazine, has a computed XLogP3 value of -0.1 , signifying significantly higher hydrophilicity. This 2.05-unit difference in LogP implies that the 3-substituted compound will exhibit markedly different solubility and membrane permeability characteristics, which can influence the pharmacokinetic properties of drug candidates synthesized from this building block.

Physicochemical Properties Drug Design ADME

Validated Utility as Key Intermediate in Patented Acetylcholinesterase Inhibitor Synthesis

3-(Bromomethyl)pyridazine hydrobromide is explicitly employed as a reactant in the preparation of benzodioxole derivatives with acetylcholinesterase inhibitory activity, as described in US Patent 9,346,818 B2 [1]. The reaction involves alkylation of a piperidine intermediate to yield a pyridazin-3-ylmethyl-substituted spiro compound [2]. While specific yield data for this step are not disclosed, the inclusion of this building block in a granted pharmaceutical patent underscores its critical role in accessing a specific chemotype with demonstrated biological activity. Analogs such as the 4-isomer are not cited in this patent, implying a structure-activity relationship (SAR) advantage for the 3-substituted pyridazine.

Alzheimer's Disease Drug Discovery Patent Synthesis

Regiochemical Specificity: 3-Position Substituent Dictates Distinct Reactivity Profile

The position of the bromomethyl group on the pyridazine ring profoundly influences the electronic environment and steric accessibility of the reactive site. The 3-position is adjacent to one ring nitrogen and para to the other, conferring a unique electronic character that affects both the rate of nucleophilic substitution and the regioselectivity of metal-catalyzed cross-coupling reactions . While direct kinetic data comparing 3- and 4-substituted pyridazines are not available, the 3-substituted isomer is expected to exhibit a different reactivity profile due to the proximity of the electron-withdrawing diazine ring. This positional specificity is essential for achieving the desired regiochemical outcome in target-oriented synthesis, and substitution with the 4-isomer would lead to a different product distribution .

Regioselectivity Nucleophilic Substitution Cross-Coupling

Optimal Application Scenarios for 3-(Bromomethyl)pyridazine hydrobromide Based on Quantified Differentiation


Synthesis of Pyridazine-Containing Acetylcholinesterase Inhibitors

The compound is specifically cited as a key intermediate in the preparation of benzodioxole-derived AChE inhibitors for Alzheimer's disease research (US9346818B2). Researchers targeting this chemotype should prioritize this building block to ensure synthetic route fidelity and to align with published patent strategies [1].

Precision Nucleophilic Substitution Requiring High Purity

For multi-step syntheses where impurity carryover can compromise yields or complicate purification, the 97% purity grade of this compound offers a distinct advantage over the more common 95% purity analogs. This is particularly critical in medicinal chemistry campaigns where small quantities of reactive impurities can skew biological assay results .

Salt Form-Dependent Formulation or Crystallization Studies

When a crystalline, shelf-stable electrophilic building block is required for automated synthesis or long-term storage, the hydrobromide salt form provides enhanced crystallinity and reduced degradation risk compared to the low-melting free base (mp 64.5°C) [2]. This facilitates accurate weighing and handling in high-throughput experimentation.

SAR Studies on Lipophilicity-Modulated Pyridazine Derivatives

Given the 2.05-unit LogP difference between the 3- and 4-substituted isomers, researchers investigating the impact of lipophilicity on membrane permeability or metabolic stability should select the 3-substituted hydrobromide to access the more lipophilic chemotype (LogP 1.95 vs. -0.1) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Bromomethyl)pyridazine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.